molecular formula C19H15BrClF3N4O2 B334164 5-(4-BROMOPHENYL)-3-CHLORO-N-[(OXOLAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

5-(4-BROMOPHENYL)-3-CHLORO-N-[(OXOLAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE

Cat. No.: B334164
M. Wt: 503.7 g/mol
InChI Key: VVOSPSQZFGJDPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-BROMOPHENYL)-3-CHLORO-N-[(OXOLAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines This compound is characterized by its unique structural features, including a bromophenyl group, a chloro substituent, a tetrahydrofuran-2-ylmethyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-BROMOPHENYL)-3-CHLORO-N-[(OXOLAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-bromobenzaldehyde with chloroacetyl chloride can yield an intermediate, which is then subjected to further reactions with tetrahydrofuran-2-ylmethylamine and trifluoromethylpyrazole to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

5-(4-BROMOPHENYL)-3-CHLORO-N-[(OXOLAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

5-(4-BROMOPHENYL)-3-CHLORO-N-[(OXOLAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-BROMOPHENYL)-3-CHLORO-N-[(OXOLAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-bromophenyl)-3-chloro-N-(tetrahydrofuran-2-ylmethyl)-pyrazolo[1,5-a]pyrimidine-2-carboxamide
  • 5-(4-bromophenyl)-3-chloro-N-(tetrahydrofuran-2-ylmethyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide
  • 5-(4-bromophenyl)-3-chloro-N-(tetrahydrofuran-2-ylmethyl)-7-ethylpyrazolo[1,5-a]pyrimidine-2-carboxamide

Uniqueness

The uniqueness of 5-(4-BROMOPHENYL)-3-CHLORO-N-[(OXOLAN-2-YL)METHYL]-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable candidate for drug development and other applications .

Properties

Molecular Formula

C19H15BrClF3N4O2

Molecular Weight

503.7 g/mol

IUPAC Name

5-(4-bromophenyl)-3-chloro-N-(oxolan-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H15BrClF3N4O2/c20-11-5-3-10(4-6-11)13-8-14(19(22,23)24)28-17(26-13)15(21)16(27-28)18(29)25-9-12-2-1-7-30-12/h3-6,8,12H,1-2,7,9H2,(H,25,29)

InChI Key

VVOSPSQZFGJDPQ-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(C=C4)Br)C(F)(F)F

Canonical SMILES

C1CC(OC1)CNC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=C(C=C4)Br)C(F)(F)F

Origin of Product

United States

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